molecular formula C6H9N3O2S B3151216 2-(Methylamino)pyridine-3-sulfonamide CAS No. 70661-79-9

2-(Methylamino)pyridine-3-sulfonamide

Cat. No.: B3151216
CAS No.: 70661-79-9
M. Wt: 187.22 g/mol
InChI Key: FBNCTODTRBQOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)pyridine-3-sulfonamide is a chemical compound with the molecular formula C6H9N3O2S and a molecular weight of 187.22 g/mol It is a derivative of pyridine, featuring a sulfonamide group at the 3-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)pyridine-3-sulfonamide typically involves the reaction of 2-aminopyridine with methylamine and a sulfonating agent. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)pyridine-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .

Mechanism of Action

The mechanism of action of 2-(Methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylamino)pyridine-3-sulfonamide is unique due to the presence of both the methylamino and sulfonamide groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Biological Activity

2-(Methylamino)pyridine-3-sulfonamide, also known as a pyridine sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its sulfonamide functional group, which is known for various biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within biological systems. The compound may function through the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. For instance, it may inhibit dehydrogenases, affecting metabolic flux and energy production.
  • Iron Chelation : Similar compounds have demonstrated iron-chelating activity, which can reduce the availability of iron for bacterial virulence factors. This mechanism is crucial in combating infections caused by pathogenic bacteria such as Pseudomonas aeruginosa .
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways such as the mTOR pathway, which is essential for cell growth and proliferation .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A comparative study demonstrated that derivatives of pyridine sulfonamides showed varying levels of activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) revealed that modifications to the side chain can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity Against Various Bacterial Strains

CompoundE. coliS. aureusP. aeruginosa
This compoundModerateHighLow
Pyridine-3-N-sulfonylpiperidine (4a)LowModerateHigh

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been studied for its anti-inflammatory potential. A study on related compounds indicated that certain derivatives exhibited dose-dependent inhibition of inflammatory markers in vitro . This suggests a potential role in treating inflammatory diseases.

Case Studies

  • Drosophila Model : A study using Drosophila melanogaster demonstrated that a related pyridine sulfonamide derivative (4a) protected flies from bacterial infections by inhibiting toxin production without affecting bacterial growth directly . This highlights the potential of pyridine sulfonamides as therapeutic agents against infections.
  • Structure-Activity Relationship Studies : Research investigating various derivatives found that modifications to the pyridine ring significantly influenced antimicrobial activity. For example, the introduction of electron-donating groups enhanced activity against E. coli and S. aureus, while hydrophobic substitutions improved overall potency .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is critical for its therapeutic application. Studies suggest that similar compounds undergo significant metabolic transformations and exhibit varied absorption rates depending on their structural modifications .

Toxicity assessments indicate that while low doses enhance metabolic activity, higher doses can lead to oxidative stress and cellular damage . Therefore, careful dosage regulation is essential for maximizing therapeutic benefits while minimizing adverse effects.

Properties

IUPAC Name

2-(methylamino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-8-6-5(12(7,10)11)3-2-4-9-6/h2-4H,1H3,(H,8,9)(H2,7,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNCTODTRBQOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

10 g of 2-chloropyridine-3-sulfonamide (obtained in Stage A of Preparation 6) are dissolved in 100 cm3 of 40% aqueous methylamine solution and the solution is introduced into a sealed tube. The tube is placed at 150° C. for 18 hours. After cooling, the reaction mixture is concentrated under vacuum (rotary evaporator) to a volume of 30 cm3. The crystalline precipitate corresponding to the title compound is collected on a filter, washed with water and dried.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)pyridine-3-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)pyridine-3-sulfonamide
Reactant of Route 3
Reactant of Route 3
2-(Methylamino)pyridine-3-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(Methylamino)pyridine-3-sulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(Methylamino)pyridine-3-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-(Methylamino)pyridine-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.